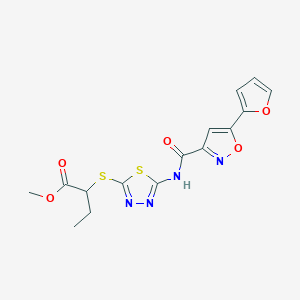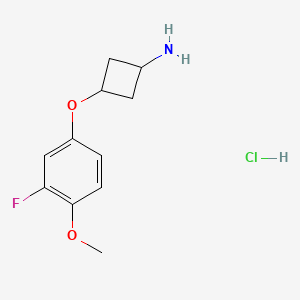![molecular formula C18H24N2O4 B2589016 Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate CAS No. 2195954-22-2](/img/structure/B2589016.png)
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate, also known as BNOC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BNOC is a carbamate derivative of benzylamine and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate involves its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. This compound has a spirocyclic structure that allows it to bind to proteins and nucleic acids with high affinity. This binding leads to changes in the fluorescence properties of this compound, which can be used to monitor the binding process.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is biocompatible and can be used in living cells and tissues without causing any adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate is its high sensitivity and specificity for biological molecules. It can be used to detect small changes in the structure and function of proteins and nucleic acids. This compound is also relatively easy to synthesize and can be produced in large quantities.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Another limitation is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate in scientific research. One direction is the development of new this compound derivatives with improved solubility and fluorescence properties. Another direction is the use of this compound in the development of new biosensors for detecting biomolecules in complex biological systems. Finally, this compound can be used in the development of new imaging techniques for studying biological processes in living cells and tissues.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized through a multistep process and has been used as a fluorescent probe for biological systems. This compound has minimal toxicity and does not have any significant biochemical or physiological effects. It has several advantages and limitations for lab experiments and has several future directions for scientific research.
Synthesis Methods
The synthesis of Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate involves a multistep process that starts with the reaction of benzylamine with ethyl chloroformate to produce N-benzyl carbamate. The N-benzyl carbamate is then reacted with 1,7-dibromoheptane to produce N-benzyl-N-(7-bromheptyl) carbamate. The final step involves the reaction of N-benzyl-N-(7-bromheptyl) carbamate with potassium tert-butoxide to produce this compound.
Scientific Research Applications
Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate has been used in various scientific research applications due to its potential as a fluorescent probe for biological systems. It has been used as a tool for studying the binding of proteins and nucleic acids, as well as for monitoring enzyme activity. This compound has also been used as a probe for studying the structure and dynamics of lipid bilayers.
Properties
IUPAC Name |
benzyl N-[2-(7-oxaspiro[3.5]nonan-3-ylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(20-15-6-7-18(15)8-10-23-11-9-18)12-19-17(22)24-13-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIGLASPBFZMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CNC(=O)OCC3=CC=CC=C3)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2588933.png)


![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)



![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)


![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)
